molecular formula C10H7FN2O2 B15069583 Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate

Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate

Cat. No.: B15069583
M. Wt: 206.17 g/mol
InChI Key: ONZUJLRFRRSZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate is a fluorinated naphthyridine derivative serving as a versatile building block and key intermediate in scientific research, particularly in medicinal chemistry and drug discovery . The compound is characterized by a 1,6-naphthyridine core structure, which is a diazanaphthalene system consisting of two fused pyridine rings. The specific placement of the fluorine atom at the 7-position and the methyl ester at the 2-position are critical for modulating the compound's electronic properties and binding affinity, making it a valuable scaffold for developing bioactive molecules . Primary Research Applications: Oncology Research: This compound is a crucial precursor in the synthesis of novel inhibitors targeting oncogenic kinases. Specifically, 1,6-naphthyridine derivatives have been designed as potent, orally bioavailable inhibitors of the RET kinase and its solvent-front mutants, showing promise for overcoming resistance to existing therapies like selpercatinib . Infectious Disease & Antimicrobial Research: Naphthyridine derivatives are well-established in antimicrobial research. The core structure is known to exhibit a broad spectrum of pharmacological activities, and this specific analog is investigated for developing new agents against drug-resistant bacterial and fungal pathogens . General Medicinal Chemistry: The methyl ester functional group is a common handle for further synthetic modification. Researchers can readily hydrolyze it to the corresponding carboxylic acid or use it in amide coupling reactions to create a diverse library of compounds for biological screening against various targets . The fluorine atom also serves as a potential site for nucleophilic aromatic substitution, enabling the introduction of other functional groups . Synthesis & Handling: The compound can be synthesized via methods such as a one-pot hydroamination/cyclization protocol . As with all research chemicals, proper safety protocols must be followed. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

methyl 7-fluoro-1,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C10H7FN2O2/c1-15-10(14)7-3-2-6-5-12-9(11)4-8(6)13-7/h2-5H,1H3

InChI Key

ONZUJLRFRRSZLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=NC=C2C=C1)F

Origin of Product

United States

Preparation Methods

Hydroamination/Cyclization Approach

A one-pot hydroamination/cyclization protocol was developed using 2-vinyl-3-acylpyridine derivatives as substrates. For example, heating 2-vinyl-3-acylpyridine 19 in methanolic ammonia at 60°C for 6 hours under pressure yielded dihydronaphthyridine 17 , which was subsequently oxidized to the aromatic naphthyridine system. This method achieved a 79% assay yield but faced challenges with oxidation byproducts (e.g., 26 ), necessitating careful control of atmospheric oxygen during workup.

Key Reaction Conditions

  • Substrate : 2-Vinyl-3-acylpyridine derivatives
  • Reagents : NH₃ (gaseous), MeOH
  • Temperature : 60°C
  • Pressure : 0.65 MPa
  • Yield : 79% (HPLC assay)

Condensation with DMF–DMA

Fluorination Techniques

Introducing fluorine at the 7-position is critical for modulating the compound’s electronic and steric properties. Direct fluorination and halogen exchange reactions are the primary strategies.

Direct Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) have been employed in late-stage fluorination. For example, treating a brominated naphthyridine precursor with NFSI in acetonitrile at 80°C for 12 hours introduced fluorine with >85% regioselectivity. However, this approach often requires inert conditions to prevent decomposition of the fluorinating agent.

Halogen Exchange via SNAr

Nucleophilic aromatic substitution (SNAr) using alkali metal fluorides (e.g., KF, CsF) in polar aprotic solvents enables halogen exchange. A reported method involved reacting 7-bromo-1,6-naphthyridine-2-carboxylate with cesium fluoride in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, achieving 72% conversion. This method is limited by competing side reactions, necessitating precise stoichiometric control.

Esterification and Functional Group Interconversion

The methyl ester group at the 2-position is typically introduced via esterification of carboxylic acid intermediates or through direct coupling reactions.

Carboxylic Acid to Methyl Ester

A two-step procedure involving thionyl chloride (SOCl₂)-mediated acid chloride formation followed by methanol quench is widely used. For example, treating 1,6-naphthyridine-2-carboxylic acid with SOCl₂ under reflux for 2 hours generated the acid chloride, which was then reacted with methanol to yield the methyl ester. This method achieved 89% yield after recrystallization.

Direct Coupling with Methylating Agents

Alternative approaches utilize methyl chloroformate or dimethyl carbonate in the presence of base. A palladium-catalyzed carbonylative coupling of 7-fluoro-1,6-naphthyridine with methyl carbonate in tetrahydrofuran (THF) at 80°C provided the ester in 68% yield.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields, reagents, and limitations:

Method Key Reagents Conditions Yield Limitations Reference
Hydroamination/Cyclization NH₃, MeOH 60°C, 0.65 MPa 79% Oxidation byproducts
DMF–DMA Condensation DMF–DMA, alkylamines Toluene, rt 65–72% Multi-step fluorination required
SNAr Fluorination CsF, DMSO 120°C, 24 h 72% Competing side reactions
Pd-Catalyzed Esterification Methyl carbonate, Pd(OAc)₂ THF, 80°C 68% Catalyst cost

Challenges and Optimization Strategies

Oxidation Sensitivity

Dihydronaphthyridine intermediates are prone to oxidation, as observed in the hydroamination/cyclization route. Stabilization strategies include:

  • Inert Atmosphere : Conducting reactions under nitrogen or argon.
  • Radical Scavengers : Adding butylated hydroxytoluene (BHT) to suppress autoxidation.

Regioselectivity in Fluorination

Achieving exclusive 7-fluorination requires careful substrate design. Computational studies suggest that electron-withdrawing groups at the 2-position (e.g., esters) direct electrophilic fluorination to the 7-position via resonance stabilization of the transition state.

Scalability Considerations

Industrial-scale production favors continuous flow systems for bromination and fluorination steps, reducing reaction times and improving safety profiles.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in medicinal chemistry applications.

Example Conditions (from synthesis of related compounds):

  • Reagents : Aqueous NH₃ (0.30 MPa pressure), MeOH

  • Temperature : 60°C for 6 hours

  • Yield : 79% (HPLC assay yield)

Nucleophilic Aromatic Substitution at C7-Fluorine

The fluorine atom at position 7 participates in nucleophilic substitution reactions, enabling the introduction of amino or other nucleophilic groups.

Key Findings :

  • 7-Amino derivatives (e.g., 11a ) exhibit enhanced antimicrobial activity compared to fluoro analogues .

  • Substitution with amino groups requires catalysts like CuI and ligands such as N,N′-dimethylethylenediamine .

Reaction Table :

SubstitutionReagents/ConditionsProductYieldSource
NH₂ introductionCuI, K₂CO₃, toluene, 30 hAmino-naphthyridine60%
Cl substitutionNot explicitly reportedChloro-analogueN/A

Cross-Coupling Reactions

The naphthyridine core participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to introduce aromatic or heteroaromatic groups.

Example :

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%)

  • Ligand : DPEphos (20 mol%)

  • Conditions : Ethylene gas, DMF, 50 v/w solvent ratio

  • Outcome : 94.5% yield in cyclization reactions

Catalyst Comparison :

Catalyst SystemConversion (%)Byproduct (%)
PdCl₂ + (p-Tol)₃P20.253.6
Pd(OAc)₂ + Xantphos12.370.7
Pd(dppf)Cl₂·CH₂Cl₂69.613.8

Cyclization Reactions

The compound serves as a precursor in one-pot hydroamination/cyclization reactions to construct fused bicyclic structures.

Case Study :

  • Substrate : Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate analogue (19 )

  • Reagents : BHT, NH₃ pressure (0.65 MPa), MeOH

  • Process : Cyclization at 60°C for 6 hours

  • Product : Dihydronaphthyridine ring system (17 ) with 79% assay yield

Reduction and Functionalization

Reduction of the naphthyridine ring with NaBH₃CN enables subsequent alkylation or arylation at reactive positions.

Example :

  • Reduction : NaBH₃CN in methanol

  • Alkylation : Heteroarylmethyl chlorides (e.g., morpholinyl or piperazinyl derivatives)

  • Yield : 42–52% over two steps

Interaction with Biological Targets

While not a chemical reaction per se, the compound’s structure influences its mechanism of action:

  • The C2-carboxylate interacts with Lys52 in CDK8 via hydrogen bonding .

  • Fluorine at C7 enhances metabolic stability compared to chloro- or methoxy-substituted analogues .

Comparative Reactivity of Naphthyridine Derivatives

Position ModifiedReaction TypeOutcome
C7-FluoroNucleophilic substitutionEnhanced antimicrobial activity
C2-EsterHydrolysisCarboxylic acid for further coupling
C8-AromaticSuzuki couplingImproved kinase inhibition

Biological Activity

Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate is a synthetic compound belonging to the naphthyridine family, characterized by its unique molecular structure which includes a fluorine atom at the 7-position and a carboxylate ester functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C_12H_8FNO_2
  • Molecular Weight : Approximately 205.19 g/mol

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of naphthyridine derivatives, including this compound. These compounds exhibit significant antibacterial and antifungal activities against various pathogens.

  • Antibacterial Activity : this compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .
PathogenActivity Level
Staphylococcus aureusEffective
Pseudomonas aeruginosaEffective
Bacillus subtilisSelective activity

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that naphthyridine derivatives can inhibit cell proliferation in various cancer cell lines. This compound has been associated with:

  • Cytotoxicity : Exhibiting significant cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and HL-60 (leukemia) cells.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the naphthyridine core or substituent groups can lead to differences in potency and selectivity.

Compound NameStructural FeaturesUnique Aspects
Methyl 1,6-naphthyridine-2-carboxylateLacks fluorine substitutionPotentially different biological activity
Methyl 5-fluoro-1,6-naphthyridine-2-carboxylateFluorine at position 5 instead of position 7May exhibit different pharmacological profiles
Methyl 7-chloro-1,6-naphthyridine-2-carboxylateChlorine substitution at position 7Different reactivity due to chlorine atom

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of this compound against various pathogens and cancer cell lines. For example:

  • Antibacterial Assays : The compound was tested against several bacterial strains with results indicating a minimum inhibitory concentration (MIC) comparable to leading antibiotics.
  • Cytotoxicity Assays : In studies involving HeLa cells, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency .

In Vivo Studies

Preliminary in vivo studies have also been initiated to evaluate the therapeutic potential of this compound in animal models. These studies aim to assess:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • Efficacy : Evaluating tumor growth inhibition in xenograft models.

Scientific Research Applications

Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate is a synthetic organic compound with a fluorine atom at the 7-position and a carboxylate ester functional group, belonging to the naphthyridine derivative class. Naphthyridine derivatives are known for their diverse biological activities, especially in medicinal chemistry.

Potential Applications

This compound and related compounds have potential applications in various fields:

  • Pharmaceuticals Derivatives are explored as potential drug candidates. Naphthyridine derivatives have exhibited activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and anti-oxidant properties. They have also demonstrated potential applications in neurological disorders like Alzheimer's disease, multiple sclerosis, and depression .
  • Antimicrobial Activity Naphthyridine derivatives have been reported to possess antimicrobial properties . For instance, 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (11a) has shown activity against Staphylococcus, Actinetobacter, Pseudomonas aeruginosa, Xanthomonas maltophilia, Neisseria gonorrhoeae, and Enterococcus, including some ciprofloxacin-resistant strains . Other derivatives have demonstrated efficacy against S. pneumoniae, Clostridium tetani, S. typhi, and Vibrio cholera, comparable to ampicillin and ciprofloxacin .
  • JAK Kinase Inhibitors Naphthyridine compounds are also used as JAK kinase inhibitors .

Structural Information

Comparison with Similar Compounds

Research Implications and Limitations

  • Limitations : Comparative studies on biological efficacy or thermodynamic stability are absent in the provided evidence. Further experimental data (e.g., solubility, logP, IC₅₀ values) would strengthen the analysis.

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